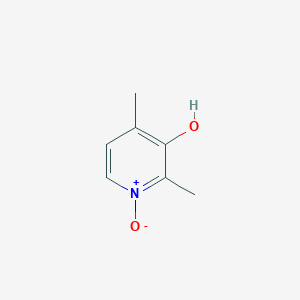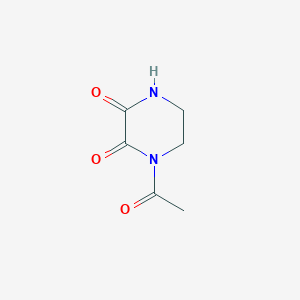
1-Acetylpiperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetylpiperazine-2,3-dione, also known as N-Acetylpiperazine-2,3-dione (APD), is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. APD is a cyclic urea derivative that has been found to possess anticonvulsant, analgesic, and anxiolytic properties.
Mecanismo De Acción
The exact mechanism of action of APD is not fully understood. However, it is believed to act on the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. APD is thought to enhance the activity of GABA by binding to the GABA-A receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This ultimately results in a decrease in neuronal excitability, which is thought to underlie its anticonvulsant, analgesic, and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that APD can modulate the activity of several neurotransmitter systems in the brain, including GABA, glutamate, and serotonin. This suggests that APD may have a broad range of effects on neuronal activity and behavior. APD has also been shown to have antioxidant properties, which could potentially protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of APD is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of APD is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of APD is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on APD. One area of interest is the development of more efficient synthesis methods that can increase the yield of APD and improve its solubility. Another area of interest is the investigation of the potential therapeutic applications of APD in the treatment of neurological disorders such as epilepsy, anxiety, and pain. Additionally, further research is needed to better understand the mechanism of action of APD and its effects on neuronal activity and behavior.
Métodos De Síntesis
APD can be synthesized by reacting piperazine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified by recrystallization. The yield of APD obtained from this method is typically around 70%.
Aplicaciones Científicas De Investigación
APD has been extensively studied for its potential therapeutic properties. It has been found to possess anticonvulsant activity, which makes it a promising candidate for the treatment of epilepsy. APD has also been shown to have analgesic and anxiolytic properties, which could make it useful in the treatment of pain and anxiety disorders.
Propiedades
Número CAS |
132269-98-8 |
|---|---|
Nombre del producto |
1-Acetylpiperazine-2,3-dione |
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
1-acetylpiperazine-2,3-dione |
InChI |
InChI=1S/C6H8N2O3/c1-4(9)8-3-2-7-5(10)6(8)11/h2-3H2,1H3,(H,7,10) |
Clave InChI |
OCPZVUYZNSCXFZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCNC(=O)C1=O |
SMILES canónico |
CC(=O)N1CCNC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



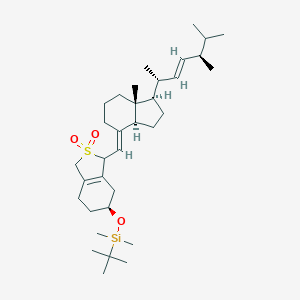
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
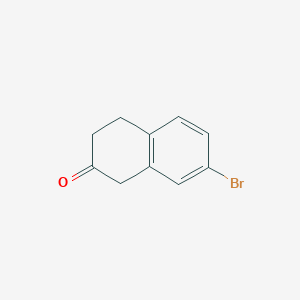
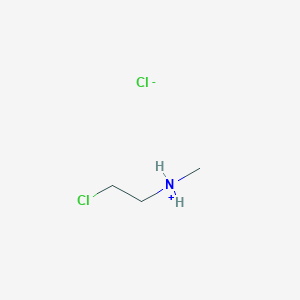
![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)
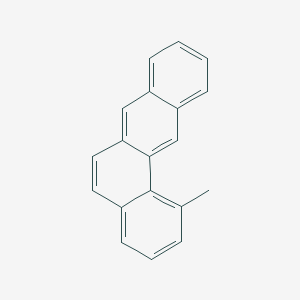
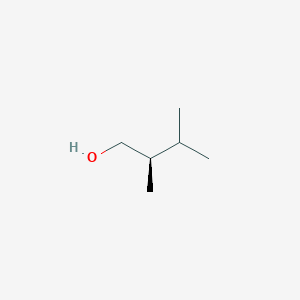
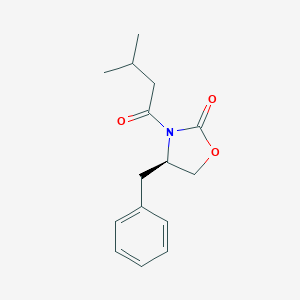



![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

